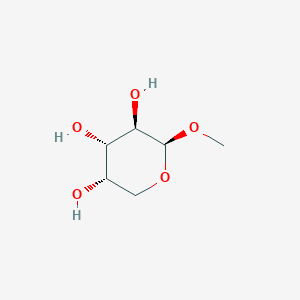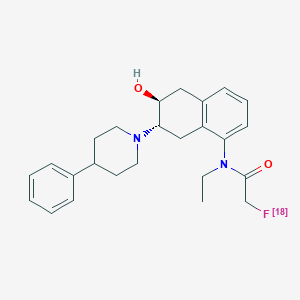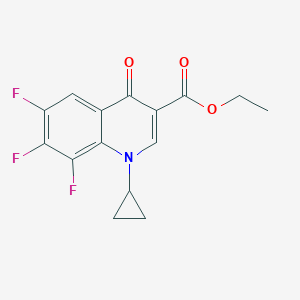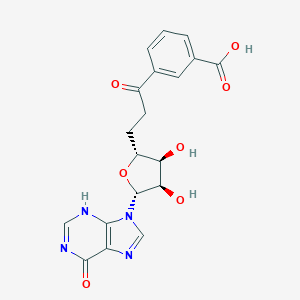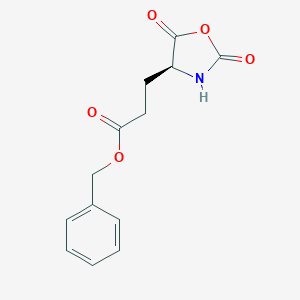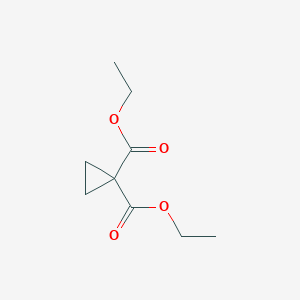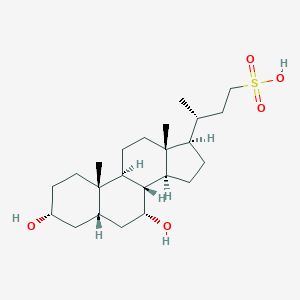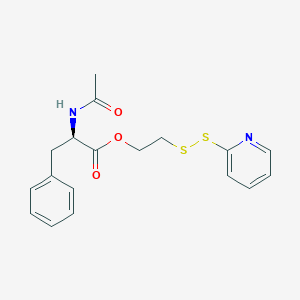
Aphepds
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aphepds are a group of small peptides that have gained significant attention in recent years due to their potential applications in scientific research. These peptides are known for their ability to bind to specific receptors and modulate various signaling pathways, making them valuable tools for studying cellular processes and developing new drugs. In
Mécanisme D'action
The mechanism of action of aphepds varies depending on the specific peptide and receptor involved. However, in general, aphepds bind to specific receptors and modulate downstream signaling pathways. For example, aphepds that bind to GPCRs can activate or inhibit intracellular signaling pathways, depending on the specific receptor and ligand involved. This can lead to changes in cellular processes such as gene expression, protein synthesis, and ion channel activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of aphepds also vary depending on the specific peptide and receptor involved. However, in general, aphepds can modulate various cellular processes, including neurotransmission, hormone secretion, immune response, and cardiovascular function. For example, aphepds that bind to GPCRs can regulate neurotransmitter release, hormone secretion, and immune cell activation. Aphepds that bind to ion channels can modulate the activity of these channels, leading to changes in membrane potential and cellular excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using aphepds in lab experiments is their high selectivity and specificity. Aphepds can be designed to bind to specific receptors with high affinity and selectivity, allowing for precise modulation of downstream signaling pathways. Additionally, aphepds can be easily synthesized using SPPS techniques, allowing for the rapid and efficient production of large quantities of peptides.
However, there are also some limitations to using aphepds in lab experiments. One limitation is that aphepds may have off-target effects, leading to unintended modulation of signaling pathways. Additionally, aphepds may have limited stability and bioavailability, making them difficult to use in vivo.
Orientations Futures
There are many potential future directions for research on aphepds. One area of interest is the development of new aphepds that target specific receptors and signaling pathways. This could lead to the development of new drugs for the treatment of various diseases. Another area of interest is the use of aphepds in combination with other drugs or therapies, such as gene therapy or immunotherapy. Additionally, research on the pharmacokinetics and pharmacodynamics of aphepds could lead to improved understanding of their efficacy and safety in vivo.
Conclusion
In conclusion, aphepds are a group of small peptides that have significant potential for scientific research. Their ability to bind to specific receptors and modulate downstream signaling pathways makes them valuable tools for studying cellular processes and developing new drugs. While there are some limitations to using aphepds in lab experiments, their high selectivity and specificity make them a promising area of research for the future.
Méthodes De Synthèse
The synthesis of aphepds involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the rapid and efficient production of large quantities of peptides with high purity and specificity. The SPPS process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is repeated until the desired peptide sequence is obtained, and the peptide is then cleaved from the solid support and purified.
Applications De Recherche Scientifique
Aphepds have a wide range of potential applications in scientific research. They can be used to study the role of specific signaling pathways in cellular processes, as well as to develop new drugs that target these pathways. For example, aphepds that bind to G protein-coupled receptors (GPCRs) can be used to study the signaling pathways involved in various physiological processes, such as neurotransmission, hormone secretion, and immune response. Aphepds can also be used to develop new drugs for the treatment of diseases that are associated with dysregulated signaling pathways, such as cancer, diabetes, and cardiovascular disease.
Propriétés
Numéro CAS |
144909-58-0 |
|---|---|
Nom du produit |
Aphepds |
Formule moléculaire |
C18H20N2O3S2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2-(pyridin-2-yldisulfanyl)ethyl (2R)-2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C18H20N2O3S2/c1-14(21)20-16(13-15-7-3-2-4-8-15)18(22)23-11-12-24-25-17-9-5-6-10-19-17/h2-10,16H,11-13H2,1H3,(H,20,21)/t16-/m1/s1 |
Clé InChI |
SKVXGEYZTVBVBA-MRXNPFEDSA-N |
SMILES isomérique |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
Autres numéros CAS |
144909-58-0 |
Synonymes |
2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide 2-APHPD APHEPDS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
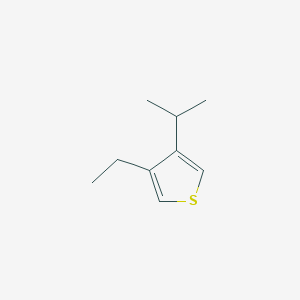
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
